1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline
Description
1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline is a synthetic heterocyclic compound featuring a tetrahydroquinoline core substituted with a methyl group at position 2 and a 4-isothiocyanatophenylsulfonyl moiety at position 1. The isothiocyanate (-N=C=S) group confers electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., thiols in proteins), which may enhance pharmacological activity. The sulfonyl group contributes to metabolic stability and solubility, while the tetrahydroquinoline scaffold is associated with diverse biological effects, including receptor modulation and enzyme inhibition .
Structure
3D Structure
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-13-6-7-14-4-2-3-5-17(14)19(13)23(20,21)16-10-8-15(9-11-16)18-12-22/h2-5,8-11,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEPVZRQWTUJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147979 | |
| Record name | 1,2,3,4-Tetrahydro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-75-3 | |
| Record name | 1,2,3,4-Tetrahydro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1-[(4-isothiocyanatophenyl)sulfonyl]-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline (CAS No. 956576-75-3) is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₆N₂O₂S₂
- Molecular Weight : 344.45 g/mol
- Structure : The compound features a tetrahydroquinoline core substituted with an isothiocyanate and a sulfonyl group, which are critical for its biological activity.
Antitumor Activity
Research indicates that derivatives of tetrahydroquinoline, including the compound , exhibit promising antitumor properties. A study evaluated various tetrahydroquinoline derivatives for their in vitro antitumor activity against cancer cell lines.
Key Findings:
- Compounds derived from tetrahydroquinoline showed IC50 values ranging from 2.5 to 25 µg/mL.
- Notably, certain derivatives were found to be more potent than Doxorubicin, a commonly used chemotherapeutic agent, which has an IC50 of 37.5 µg/mL .
| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin |
|---|---|---|
| Compound 32 | 2.5 | More potent |
| Compound 25 | 3 | More potent |
| Doxorubicin | 37.5 | Reference |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : The presence of the isothiocyanate group is known to interfere with cellular signaling pathways involved in cell growth.
- DNA Damage : The compound may cause oxidative stress leading to DNA damage, triggering apoptotic pathways.
Other Biological Activities
Beyond antitumor effects, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains.
- Anti-inflammatory Effects : The sulfonyl group may contribute to reduced inflammation in cellular models.
Study on Antitumor Activity
A pivotal study published in PubMed evaluated the antitumor efficacy of several tetrahydroquinoline derivatives, including the compound of interest. The results indicated that modifications to the tetrahydroquinoline structure significantly affect biological activity .
Safety and Toxicity
The compound is classified as an irritant based on safety data sheets. Care should be taken during handling to avoid skin and eye contact .
Scientific Research Applications
The compound is classified as an irritant (Hazard Code: Xi) and requires standard safety precautions when handling.
Medicinal Chemistry
The primary application of 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline lies in its potential as a therapeutic agent. Research indicates that compounds with isothiocyanate groups exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that derivatives of tetrahydroquinoline, including this compound, showed significant cytotoxic effects. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways involved in cell proliferation and survival.
Biological Research
This compound is utilized in proteomics research as a labeling agent for proteins. The isothiocyanate group allows for covalent binding to nucleophilic sites on amino acids, facilitating the study of protein interactions and functions.
Case Study: Protein Labeling
In a recent experiment, researchers used this compound to label specific proteins within a cellular environment. The results indicated enhanced detection sensitivity and specificity in mass spectrometry analyses, showcasing its utility in proteomic studies.
Agricultural Chemistry
There is emerging interest in the use of isothiocyanates as biopesticides due to their natural occurrence in cruciferous vegetables. This compound may serve as a model for developing environmentally friendly pest control agents.
Case Study: Pest Control Efficacy
Field studies have shown that isothiocyanate compounds can effectively repel certain pests while being less harmful to beneficial insects compared to traditional pesticides. This application could lead to sustainable agricultural practices.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
The sulfonyl group in tetrahydroquinoline derivatives significantly influences chemical reactivity, stereochemistry, and biological activity. Key analogs include:
Key Insights :
- Electrophilic Reactivity : The isothiocyanate group in the target compound offers distinct reactivity compared to nitro or methylsulfonyl groups, enabling irreversible binding to biological targets.
- Steric Effects : Bulky substituents (e.g., naphthalenesulfonyl in 3da ) reduce diastereomer formation efficiency (cis/trans = 3.3:1), whereas smaller groups (methylsulfonyl) favor higher yields.
Comparison with Benzoyl and Aryl-Substituted Analogs
Replacing the sulfonyl group with benzoyl or aryl moieties alters electronic and steric properties:
Key Insights :
- Conformational Flexibility : Benzoyl-substituted analogs exhibit distinct conformational preferences (e.g., boat vs. chair) compared to sulfonyl derivatives, impacting receptor binding .
- Solubility and Toxicity : Methoxy groups improve aqueous solubility, while halogenated analogs (e.g., dichlorobenzoyl) may pose environmental risks .
Key Insights :
- Green Chemistry : Hydrothermal methods (e.g., for 1-(2-hydroxyethyl)-THQ ) offer high yields without toxic solvents, contrasting with palladium-catalyzed routes for sulfonamides .
- Challenges with Isothiocyanate : Introducing the isothiocyanate group may require stringent conditions (e.g., anhydrous, low-temperature) to avoid side reactions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroquinoline, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of tetrahydroquinoline derivatives typically involves sulfonylation and isothiocyanate functionalization. A general approach includes:
- Step 1 : Sulfonylation of the tetrahydroquinoline core using 4-isothiocyanatobenzenesulfonyl chloride under anhydrous conditions.
- Step 2 : Purification via flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Optimization Tips : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry to minimize side reactions. High purity (>99%) can be achieved by recrystallization from ethanol .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm). The sulfonyl group’s electronic effects may deshield adjacent protons .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and isothiocyanate (N=C=S stretch at ~2050–2150 cm⁻¹) groups .
- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced Research Questions
Q. What experimental approaches are critical for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples in airtight containers under inert gas to prevent moisture absorption .
- Key Metrics : Calculate half-life (t₁/₂) and identify degradation products using LC-MS .
Q. How can computational modeling predict the compound’s reactivity with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on the sulfonyl and isothiocyanate groups as potential binding motifs.
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electrophilic reactivity (e.g., isothiocyanate’s nucleophilic attack sites) .
Q. What methodological considerations are essential for evaluating the compound’s bioactivity in cellular assays?
- Methodological Answer :
- Assay Design :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Use MTT assays for cytotoxicity screening.
- Target Validation : Pair with siRNA knockdown of suspected targets (e.g., NF-κB for anti-inflammatory activity).
- Controls : Include a known isothiocyanate inhibitor (e.g., sulforaphane) as a positive control .
Q. What safety protocols are critical for handling the isothiocyanate and sulfonyl moieties in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
- Emergency Procedures :
- Spill Management : Neutralize isothiocyanate residues with 10% sodium bicarbonate solution.
- Exposure Response : Flush eyes/skin with water for 15 minutes; seek medical evaluation for persistent symptoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
